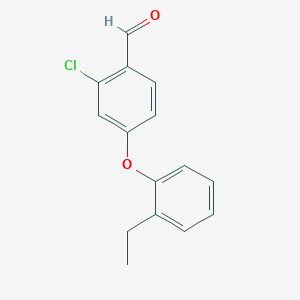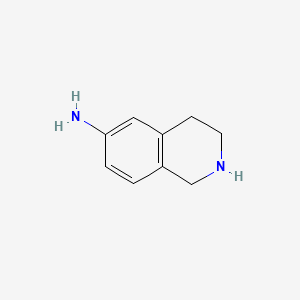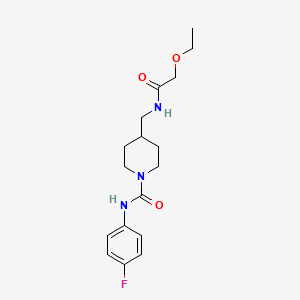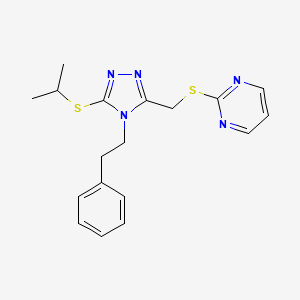
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is a chiral ester derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
作用機序
Target of Action
L-tyrosine isopropyl ester, also known as (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate, is a derivative of the amino acid L-tyrosine . The primary targets of this compound are likely to be similar to those of L-tyrosine, which plays a crucial role in protein synthesis and is a precursor of several important bioactive compounds, including neurotransmitters and hormones .
Mode of Action
It is known that l-tyrosine can be modified by different enzymes to yield specific types of tyrosine-derived metabolites . As an ester of L-tyrosine, L-tyrosine isopropyl ester may interact with its targets in a similar manner, undergoing enzymatic transformations to produce various bioactive compounds.
Biochemical Pathways
L-tyrosine is involved in several biochemical pathways. It is synthesized de novo via the shikimate pathway and can be modified to produce a variety of high-value chemicals, such as unsaturated aromatic compounds, α-hydroxy acids, and aromatic alcohols . These compounds are commonly applied in the feed, pharmaceutical, and fine chemical industries . L-tyrosine isopropyl ester, as a derivative of L-tyrosine, may participate in similar biochemical pathways.
Pharmacokinetics
It is known that l-tyrosine alkyl esters, including l-tyrosine isopropyl ester, are used as prodrugs for l-tyrosine . These esters are more lipophilic and absorbed faster than L-tyrosine, and they are hydrolyzed under physiological conditions to release L-tyrosine . This suggests that L-tyrosine isopropyl ester may have favorable ADME properties and bioavailability.
Result of Action
The molecular and cellular effects of L-tyrosine isopropyl ester’s action are likely to be similar to those of L-tyrosine, given their structural similarity. L-tyrosine is a precursor to several important bioactive compounds, including neurotransmitters like dopamine and norepinephrine, and hormones like thyroid hormones . Therefore, the action of L-tyrosine isopropyl ester may result in the production of these compounds, influencing various physiological processes.
Action Environment
The action, efficacy, and stability of L-tyrosine isopropyl ester may be influenced by various environmental factors. For instance, the rate of hydrolysis of L-tyrosine alkyl esters, including L-tyrosine isopropyl ester, can be affected by factors such as pH and temperature . Furthermore, the interaction of L-tyrosine isopropyl ester with its targets and its participation in biochemical pathways may be influenced by the presence of specific enzymes and cofactors .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate typically involves the esterification of (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid (L-tyrosine) with isopropanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process can be summarized as follows:
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to facilitate the esterification process under milder conditions, reducing the need for harsh acids and high temperatures.
化学反応の分析
Types of Reactions
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of (S)-2-amino-3-(4-hydroxyphenyl)propanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
類似化合物との比較
Similar Compounds
- Disodium (2S)-2-amino-3-(4-oxidophenyl)propanoate
- Sodium (S)-2-amino-3-(4-hydroxyphenyl)propanoate
Uniqueness
(S)-Isopropyl 2-amino-3-(4-hydroxyphenyl)propanoate is unique due to its ester functional group, which imparts distinct chemical properties compared to its analogs. The ester group enhances its solubility in organic solvents and can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-12(15)11(13)7-9-3-5-10(14)6-4-9/h3-6,8,11,14H,7,13H2,1-2H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCSDOJYHFGZHH-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-ethoxyphenyl)-3-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}urea](/img/structure/B2780773.png)
![2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2780775.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2780778.png)
![6-Tert-butyl-2-{1-[2-(3-chlorophenoxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2780781.png)


![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide](/img/structure/B2780787.png)
![7-tert-Butyl-4-chloro-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2780788.png)
![2-{[4-(2-Fluorophenyl)piperazin-1-yl]methylidene}propanedinitrile](/img/structure/B2780789.png)
![3-(4-fluorophenyl)-1-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2780790.png)

